Molecular Properties: Cyclopentyloxy Group Impact
While a direct, head-to-head comparative study of 3-(cyclopentyloxy)azetidine against other specific 3-alkoxyazetidines is not available in the public domain, the differential physicochemical properties can be inferred from the broader class of compounds. The cyclopentyl group is a moderately lipophilic, conformationally restricted unit. Its presence is known to increase molecular weight and LogP compared to smaller alkoxy substituents, as demonstrated in studies optimizing 3-alkoxyazetidine-containing PDE10A inhibitors where larger alkoxy groups were correlated with improved solubility and maintained or enhanced target activity [1].
| Evidence Dimension | Molecular Weight and Calculated Lipophilicity (LogP) Impact of Alkoxy Substituent |
|---|---|
| Target Compound Data | Molecular Weight: 141.21 g/mol. LogP increase relative to methoxy analog is expected but not experimentally determined in a comparable system for the isolated azetidine. |
| Comparator Or Baseline | 3-Methoxyazetidine (MW: 101.15 g/mol) or 3-Ethoxyazetidine (MW: 115.17 g/mol). |
| Quantified Difference | Molecular weight increase: +40.06 g/mol vs. methoxy; +26.04 g/mol vs. ethoxy. |
| Conditions | Calculated molecular properties; no specific experimental assay. |
Why This Matters
The increased molecular weight and lipophilicity of the cyclopentyloxy group directly influence a molecule's ADME profile and can be a critical optimization parameter in drug discovery, making the cyclopentyl analog a distinct chemical entity from its smaller counterparts.
- [1] Rzasa, R. M., Frohn, M. J., Andrews, K. L., Chmait, S., Chen, N., Clarine, J. G., ... & Kaller, M. R. (2014). Synthesis and preliminary biological evaluation of potent and selective 2-(3-alkoxy-1-azetidinyl) quinolines as novel PDE10A inhibitors with improved solubility. Bioorganic & Medicinal Chemistry, 22(23), 6570-6585. View Source
